Carboxytolbutamide

Descripción general

Descripción

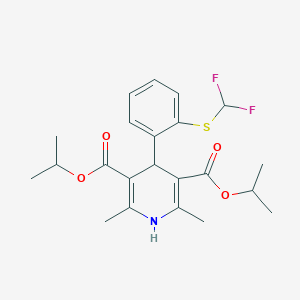

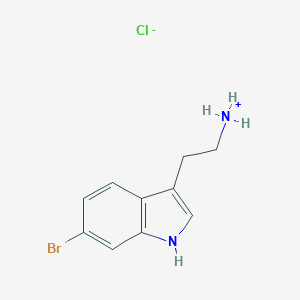

Carboxytolbutamide is a sulfonamide . It is a modified form of the antidiabetic drug Tolbutamide .

Molecular Structure Analysis

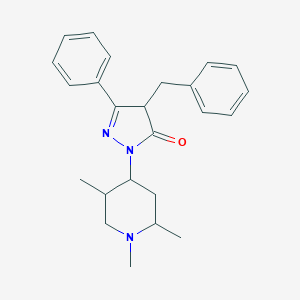

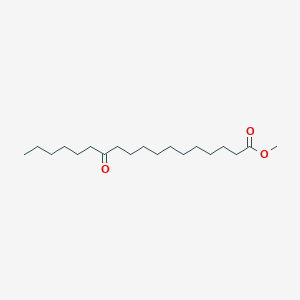

The molecular formula of Carboxytolbutamide is C12H16N2O5S . The InChI representation isInChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) . The Canonical SMILES representation is CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O . Chemical Reactions Analysis

While specific chemical reactions involving Carboxytolbutamide are not detailed in the retrieved sources, it is known that Carboxytolbutamide is a metabolite of Tolbutamide .Physical And Chemical Properties Analysis

Carboxytolbutamide has a molecular weight of 300.33 g/mol . Additional physical and chemical properties are not specified in the retrieved sources.Aplicaciones Científicas De Investigación

Insulin-Releasing Activity

Carboxytolbutamide has been found to have a definite, but weaker, insulin-releasing action when compared to tolbutamide . This insulin-releasing activity was confirmed in in vitro studies with golden hamster pancreas . This suggests that Carboxytolbutamide could be used in research related to insulin release and diabetes.

Hypoglycemic Activity

Interestingly, Carboxytolbutamide is devoid of hypoglycemic potency . This is in contrast to tolbutamide, which has both insulin-releasing and hypoglycemic activities . This difference could make Carboxytolbutamide useful in studies aiming to understand the mechanisms of these two activities.

Metabolite of Tolbutamide

Carboxytolbutamide is a metabolite of tolbutamide . Tolbutamide is nearly quantitatively oxidized in vivo to Carboxytolbutamide . This makes Carboxytolbutamide important in studies related to the metabolism and pharmacokinetics of tolbutamide.

Excretion Kinetics

The excretion kinetics of Carboxytolbutamide have been studied in normal adult humans . It was found that Carboxytolbutamide is quantitatively excreted in urine . This could be relevant in research related to drug excretion and clearance.

Inhibition of Fatty Acid Oxidation

There is some evidence suggesting that sulfonylureas, the class of drugs to which tolbutamide and Carboxytolbutamide belong, may inhibit the oxidation of fatty acids . This could potentially make Carboxytolbutamide useful in studies related to fatty acid metabolism.

Role in Gluconeogenesis

Sulfonylureas have been found to have direct inhibitory effects on gluconeogenesis . As a member of this class, Carboxytolbutamide could be used in research related to gluconeogenesis and glucose metabolism.

Safety and Hazards

Direcciones Futuras

Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of Tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes . This suggests that humanized-liver mice might represent a suitable animal model for studying the successive oxidative metabolism of Tolbutamide by multiple drug-metabolizing enzymes .

Mecanismo De Acción

Target of Action

Carboxytolbutamide’s primary targets are the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and utilization of glucose by the body’s cells .

Mode of Action

Carboxytolbutamide interacts with its targets, the pancreatic β cells, albeit with a weaker insulin-releasing action compared to Tolbutamide . Despite this, it still contributes to the overall hypoglycemic effect of Tolbutamide .

Biochemical Pathways

Carboxytolbutamide is involved in the metabolic pathways of Tolbutamide . Tolbutamide is metabolized in the liver via CYP2C9 to hydroxymethyltolbutamide, which is further metabolized to Carboxytolbutamide by cytosolic alcohol and aldehyde dehydrogenases .

Pharmacokinetics

Carboxytolbutamide is a major urinary metabolite of Tolbutamide . It is excreted in the urine, indicating its role in the drug’s elimination process . .

Result of Action

The molecular and cellular effects of Carboxytolbutamide’s action primarily involve its insulin-releasing activity . While it has a weaker insulin-releasing action compared to Tolbutamide, it still contributes to the overall hypoglycemic effect of the drug .

Propiedades

IUPAC Name |

4-(butylcarbamoylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-2-3-8-13-12(17)14-20(18,19)10-6-4-9(5-7-10)11(15)16/h4-7H,2-3,8H2,1H3,(H,15,16)(H2,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMVATDSSHTCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176780 | |

| Record name | Carboxytolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxytolbutamide | |

CAS RN |

2224-10-4 | |

| Record name | Carboxytolbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxytolbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxytolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxytolbutamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARBOXY TOLBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGR4FM80VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carboxytolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is carboxytolbutamide?

A1: Carboxytolbutamide is the primary metabolite of tolbutamide, an oral antidiabetic drug used to treat non-insulin-dependent diabetes mellitus (NIDDM). [, , , , , , , , , , , , , , , , , , , ].

Q2: How is carboxytolbutamide formed in the body?

A2: Tolbutamide undergoes nearly quantitative oxidation in the body to form carboxytolbutamide. This oxidation is primarily mediated by hepatic enzymes, including cytochrome P450 2C9 (CYP2C9), followed by further oxidation by aldehyde oxidase and aldehyde dehydrogenase. [, , , , , , ]

Q3: Does carboxytolbutamide possess hypoglycemic activity?

A3: Unlike its parent compound, tolbutamide, carboxytolbutamide is considered to be biologically inactive in terms of hypoglycemic effects. [, , , ]

Q4: What is the primary route of elimination for carboxytolbutamide?

A5: Carboxytolbutamide is primarily eliminated from the body through urinary excretion. [, , , , , , , ]

Q5: How is tolbutamide metabolized?

A6: Tolbutamide is primarily metabolized in the liver through oxidation. The primary metabolic pathway involves initial hydroxylation by CYP2C9 to form 4-hydroxytolbutamide, which is further oxidized to carboxytolbutamide. [, , , , , , ]

Q6: Are there species differences in tolbutamide metabolism?

A7: Yes, significant species differences exist. While humans and humanized mice predominantly form carboxytolbutamide, rats mainly produce hydroxytolbutamide. Additionally, dogs exhibit a unique metabolic pathway, producing p-tolylsulfonylurea as the primary metabolite. [, ]

Q7: Do sex differences exist in tolbutamide metabolism?

A8: Research suggests sex-dependent differences in tolbutamide metabolism. While qualitative differences were observed in rats (with males producing additional metabolites compared to females), quantitative differences were seen in dogs, where males showed higher metabolite formation rates compared to females. []

Q8: How does inflammation affect tolbutamide metabolism?

A9: Studies in rabbits demonstrate that inflammation can significantly decrease the clearance of tolbutamide and the formation of its metabolites, likely due to a reduction in hepatic CYP activity. []

Q9: How is the rate of tolbutamide absorption related to its blood sugar-lowering effect?

A10: Studies in humans indicate a direct correlation between the absorption rate of tolbutamide and its effect on blood sugar levels. A faster absorption rate correlates with a more rapid decline in blood sugar levels. This highlights the importance of formulation in drug absorption and therapeutic effect. [, ]

Q10: What analytical techniques are commonly employed to measure tolbutamide and its metabolites in biological samples?

A11: Several methods are available for quantifying tolbutamide and its metabolites, including: * High-performance liquid chromatography (HPLC): Widely used for simultaneous determination in plasma and urine. Different variations, like reversed-phase HPLC, are employed depending on the specific metabolites being analyzed. [, , , , ] * Gas Chromatography (GC) with Electron-capture Detection: Offers a sensitive approach for measuring chlorpropamide, tolbutamide, and metabolites like hydroxymethyltolbutamide and carboxytolbutamide in blood. [] * Gas chromatography-mass spectrometry (GC-MS): Utilized to verify results obtained from other analytical methods like GC with electron-capture detection. [] * Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): Offers a robust and sensitive method for measuring multiple CYP probe drugs and their metabolites, including tolbutamide and its metabolites. []

Q11: What is the significance of studying tolbutamide metabolism?

A12: Investigating tolbutamide metabolism is crucial for several reasons: * Understanding Interindividual Variability: It helps to understand why individuals respond differently to tolbutamide therapy due to variations in CYP2C9 enzyme activity. [, , ] * Predicting Drug Interactions: Knowing the metabolic pathways allows for prediction and management of potential drug interactions involving tolbutamide and other drugs metabolized by CYP2C9. [] * Developing Personalized Medicine: A thorough understanding of tolbutamide metabolism could contribute to personalized medicine approaches, tailoring tolbutamide doses based on an individual's metabolic capacity. [, ]

Q12: Can carboxytolbutamide be used to assess CYP2C9 activity?

A13: While carboxytolbutamide is a major metabolite of tolbutamide, which is primarily metabolized by CYP2C9, it is not an ideal marker for directly assessing CYP2C9 activity. Instead, the urinary metabolic ratio of specific metabolites like 4'-hydroxytolbutamide and carboxytolbutamide to tolbutamide is a more accurate measure. [, ]

Q13: What in vitro models are used to study tolbutamide metabolism?

A14: Researchers utilize various in vitro models to investigate tolbutamide metabolism: * Precision-Cut Liver Slices: Offer a valuable tool to study species and sex differences in drug metabolism. These slices maintain liver architecture, providing a more physiologically relevant model compared to isolated enzymes or cells. [] * Sandwich-Cultured Rat Hepatocytes: Mimic the in vivo liver environment, allowing for long-term studies and reliable estimations of intrinsic clearance for slowly metabolized drugs like tolbutamide. This model facilitates the identification of metabolic pathways and the prediction of in vivo pharmacokinetic parameters. []

Q14: What is the significance of fructose-2,6-bisphosphate (F-2,6-P2) in relation to tolbutamide?

A15: Research suggests that tolbutamide can stimulate the formation of F-2,6-P2 in the liver. F-2,6-P2 is a potent activator of phosphofructokinase, a key enzyme in glycolysis. This suggests a potential extrapancreatic effect of tolbutamide in regulating glucose metabolism. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)